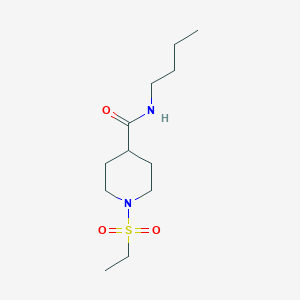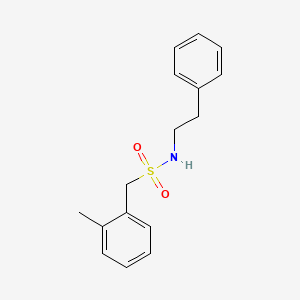![molecular formula C22H27N3O4 B4428232 2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)
2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
Übersicht
Beschreibung
2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB is a synthetic compound that is structurally similar to other benzamides, which are known to have biological activity.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on topoisomerase II and neurotransmitter receptors, this compound has been shown to modulate the activity of certain ion channels in the body. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound has also been shown to have a high degree of selectivity for its target enzymes and receptors, making it a valuable tool for studying the function of these molecules. However, this compound also has some limitations as a research tool. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. One area of interest is in the development of this compound analogues that have improved selectivity and efficacy. Another area of interest is in the development of this compound-based therapies for cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been studied for its potential applications in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitter receptors.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-21(26)25-13-11-24(12-14-25)17-7-5-16(6-8-17)23-22(27)19-10-9-18(28-2)15-20(19)29-3/h5-10,15H,4,11-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLZOEXZFOYGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4428158.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4428161.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B4428172.png)
![ethyl {1-[(cyclohexylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4428179.png)
![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![N-(2-ethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428199.png)
![N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide](/img/structure/B4428206.png)
![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydrofuran-3-carboxamide](/img/structure/B4428214.png)
amine dihydrochloride](/img/structure/B4428222.png)


![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)